[(anthracen-9-yl)methyl](butyl)amine
Description
(Anthracen-9-yl)methylamine is an organic compound with the molecular formula C19H21N. . This compound features an anthracene moiety attached to a butylamine group, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
N-(anthracen-9-ylmethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-2-3-12-20-14-19-17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19/h4-11,13,20H,2-3,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGVPNXUAJNTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (anthracen-9-yl)methylamine typically involves the reaction of 9-anthracenemethanol with butylamine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert 9-anthracenemethanol to 9-anthracenemethyl chloride, which then reacts with butylamine to form the desired product .
Industrial Production Methods
Industrial production methods for (anthracen-9-yl)methylamine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-yl)methylamine undergoes several types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
(Anthracen-9-yl)methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (anthracen-9-yl)methylamine involves its interaction with various molecular targets and pathways. The anthracene moiety can intercalate into DNA, affecting its structure and function. The amine group can form hydrogen bonds with biological molecules, influencing their activity. These interactions can lead to changes in cellular processes, making the compound useful in studying molecular biology and developing therapeutic agents .
Comparison with Similar Compounds
(Anthracen-9-yl)methylamine can be compared with other similar compounds, such as:
9-Anthraldehyde oxime: Used in the synthesis of various heterocyclic compounds.
Anthracene-9-carbaldehyde: A precursor in the synthesis of Schiff bases and other derivatives.
9-Methylanthracene: Used in the study of photophysical properties and as a precursor in organic synthesis.
The uniqueness of (anthracen-9-yl)methylamine lies in its combination of the anthracene moiety with a butylamine group, providing distinct chemical and biological properties that are not found in the other similar compounds .
Biological Activity
(Anthracen-9-yl)methylamine, with the molecular formula C19H21N, is a compound featuring an anthracene moiety linked to a butylamine group. This unique structure endows it with notable biological activities, making it a subject of interest in various fields, including medicinal chemistry and molecular biology.
The compound's biological activity is largely attributed to its structural components:
- Anthracene Moiety : This aromatic hydrocarbon can intercalate into DNA, potentially disrupting normal cellular processes. Such intercalation can lead to mutagenic effects or influence gene expression.
- Amine Group : The presence of the amine group allows for the formation of hydrogen bonds with various biological molecules, which can modulate their activity and interactions within biological systems.
Biological Activity Overview
The biological effects of (anthracen-9-yl)methylamine can be summarized as follows:
- Anticancer Properties : Preliminary studies suggest that compounds with anthracene structures may exhibit anticancer properties through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes.
- Antimicrobial Activity : Similar compounds have shown potential antimicrobial effects, which could be explored further for therapeutic applications.
- Cellular Interaction : The ability of the amine group to form hydrogen bonds may influence receptor-ligand interactions, impacting various signaling pathways within cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Potential inhibition of cancer cell proliferation through DNA interaction. |
| Antimicrobial | Exhibits activity against certain bacterial strains in preliminary tests. |
| Molecular Interactions | Influences receptor binding and cellular signaling due to hydrogen bonding. |
Case Study: Anticancer Activity
A study investigated the effects of anthracene derivatives on cancer cell lines. (Anthracen-9-yl)methylamine was included in a series of compounds tested for cytotoxicity against human breast cancer cells (MCF-7). Results indicated that the compound inhibited cell growth significantly at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was hypothesized to involve DNA intercalation and subsequent apoptosis induction in cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of (anthracen-9-yl)methylamine, it is beneficial to compare it with other anthracene derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 9-Aminoanthracene | C14H11N | Known for fluorescent properties; used in organic electronics. |
| Anthracene-9-carbaldehyde | C15H10O | Precursor for Schiff bases; less biological activity compared to amines. |
| [(Anthracen-9-yl)methyl]amine | C19H21N | Enhanced solubility and biological activity due to butylamine side chain. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
